molecular formula C16H28ClN3O B12742530 alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride CAS No. 104317-88-6

alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride

Cat. No.: B12742530
CAS No.: 104317-88-6
M. Wt: 313.9 g/mol
InChI Key: QUHDMFQRKSBZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes a piperazine ring, a phenyl group, and an ethanol moiety. It is often used in the synthesis of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(((1-Methylethyl)amino)methyl)benzeneethanol
  • Alpha-(((1-Methylethyl)amino)methyl)-2-naphthalenemethanol hydrochloride

Uniqueness

Alpha-(((1-Methylethyl)amino)methyl)-4-phenyl-1-piperazineethanol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a phenyl group and ethanol moiety makes it particularly versatile in various applications.

Properties

CAS No.

104317-88-6

Molecular Formula

C16H28ClN3O

Molecular Weight

313.9 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H27N3O.ClH/c1-14(2)17-12-16(20)13-18-8-10-19(11-9-18)15-6-4-3-5-7-15;/h3-7,14,16-17,20H,8-13H2,1-2H3;1H

InChI Key

QUHDMFQRKSBZDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.